Cas no 1785357-12-1 (Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-)

Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-, is a heterocyclic amine derivative featuring a fused furan and dihydropyridine ring system. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its amine functionality allows for further derivatization, enabling the development of bioactive compounds with tailored properties. The dihydrofuropyridine core enhances stability while maintaining reactivity, facilitating selective modifications. This compound is particularly useful in medicinal chemistry for constructing scaffolds with potential CNS activity or as a precursor for nitrogen-containing heterocycles. Its balanced lipophilicity and hydrogen-bonding capacity contribute to favorable pharmacokinetic profiles in drug discovery applications.
Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- structure
1785357-12-1 structure
Product Name:Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-
CAS No:1785357-12-1
MF:C7H8N2O
MW:136.15122127533
CID:5869782
PubChem ID:84762453
Update Time:2025-10-29

Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- Chemical and Physical Properties

Names and Identifiers

    • Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-
    • 1785357-12-1
    • 2H,3H-furo[2,3-c]pyridin-5-amine
    • 2,3-Dihydrofuro[2,3-c]pyridin-5-amine
    • EN300-7295321
    • SCHEMBL17828247
    • Inchi: 1S/C7H8N2O/c8-7-3-5-1-2-10-6(5)4-9-7/h3-4H,1-2H2,(H2,8,9)
    • InChI Key: MVJTYJFCNFQDSJ-UHFFFAOYSA-N
    • SMILES: C1=NC(N)=CC2CCOC1=2

Computed Properties

  • Exact Mass: 136.063662883g/mol
  • Monoisotopic Mass: 136.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • Density: 1.295±0.06 g/cm3(Predicted)
  • Boiling Point: 293.0±40.0 °C(Predicted)
  • pka: 3.76±0.20(Predicted)

Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- Pricemore >>

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Additional information on Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-

Introduction to Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- (CAS No. 1785357-12-1)

Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by its CAS number 1785357-12-1, belongs to the class of fused ring systems, which are known for their diverse pharmacological profiles. The presence of both furan and pyridine rings in its structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- molecule exhibits a rich chemical space that can be exploited for designing novel therapeutic agents. Its core structure consists of a pyridine ring fused with a furan ring at the 2 and 3 positions, with an amine substituent at the 5 position. This configuration allows for multiple sites of functionalization, enabling chemists to modify its properties and tailor its biological activity towards specific targets.

In recent years, there has been a growing interest in exploring the pharmacological potential of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro-. Researchers have been particularly intrigued by its ability to interact with various biological pathways due to its aromatic and heterocyclic nature. The amine group at the 5 position serves as a key pharmacophore, facilitating interactions with enzymes and receptors in the body. This has led to investigations into its potential applications in treating a range of diseases, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- is its structural versatility. The fusion of the furan and pyridine rings creates a system that can be further modified through various chemical reactions. For instance, functional groups can be introduced at different positions on the ring system to enhance binding affinity or alter metabolic stability. This flexibility has made it a popular choice for medicinal chemists seeking to develop novel small-molecule drugs.

The synthesis of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- has been optimized through several methodologies that leverage modern organic chemistry techniques. One common approach involves the cyclization of appropriate precursors under controlled conditions to form the desired heterocyclic core. Subsequent functionalization steps can then be performed to introduce the amine group and other desired substituents. These synthetic routes have been refined over time to improve yield and purity, making it more feasible for large-scale production.

The pharmacological evaluation of< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- has revealed several promising activities. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in inflammatory pathways. Additionally, its ability to modulate neurotransmitter systems has raised interest in its possible applications for treating neurological disorders such as epilepsy and depression. These findings have spurred further research into developing derivatives of this compound that may offer enhanced therapeutic efficacy.

In conclusion,< strong>Furo[2,3-c]pyridin-5-amine, 2,3-dihydro- (CAS No. 1785357-12-1) is a structurally unique compound with significant potential in pharmaceutical research. Its heterocyclic framework and functionalizable sites make it an attractive scaffold for drug development. With ongoing studies exploring its biological activities and synthetic possibilities, this compound continues to be a subject of great interest in the scientific community. As research progresses, it is likely that< strong>Furo[2,3-c]pyridin-5-amine, dihydro derivative will play an increasingly important role in the discovery and development of new therapeutic agents.

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